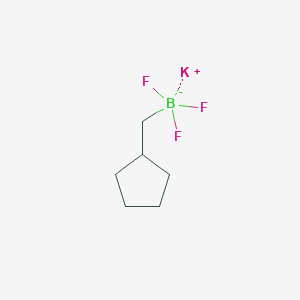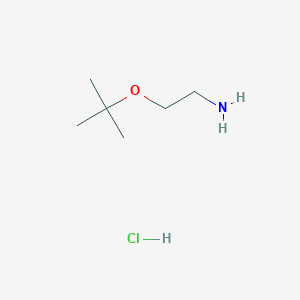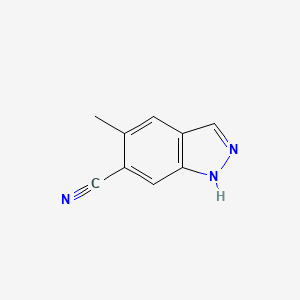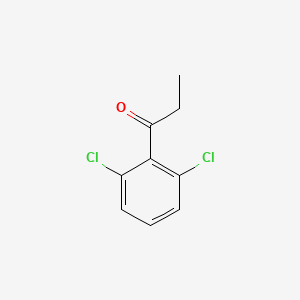
1-(2,6-Dichlorophenyl)propan-1-one
Übersicht
Beschreibung
1-(2,6-Dichlorophenyl)propan-1-one is a chemical compound with the molecular formula C9H8Cl2O and a molecular weight of 203.07 . It is also known as 1-(2,6-dichlorophenyl)acetone . The compound is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of 1-(2,6-Dichlorophenyl)propan-1-one has been elucidated using single-crystal X-ray diffraction technique . The compound crystallizes in the orthorhombic crystal system .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 227.8±20.0 °C and a predicted density of 1.258±0.06 g/cm3 . It is typically found in a powder form .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis :
- The base catalyzed Claisen-Schmidt condensation reaction was used to synthesize compounds including (2E)-1-(4-2,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, characterized by FT-IR, elemental analysis, and X-ray diffraction. This work highlights the synthesis and structural characterization of dichlorophenyl derivatives, which are crucial in understanding their chemical properties and potential applications (Salian et al., 2018).
Molecular Structure and Spectroscopic Studies :
- Another study conducted spectroscopic characterization and X-ray diffraction of synthesized (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one. Such studies are significant for understanding the molecular geometry, which can influence the chemical reactivity and interactions of these compounds (Sadgir et al., 2020).
Photodegradation Studies :
- Research on photodegradation of dichlorprop in water, which includes compounds like 2,6-dichlorophenol, contributes to understanding how these chemicals break down in environmental conditions. This knowledge is crucial for assessing the environmental impact and designing effective waste treatment methods (Climent & Miranda, 1997).
Mechanisms of Dioxin Formation :
- A study on the oxidative thermal degradation of 2-chlorophenol, related to dichlorophenyl compounds, provided insights into the formation of harmful dioxins. Understanding these mechanisms is essential for developing strategies to minimize dioxin formation during industrial processes (Evans & Dellinger, 2005).
Environmental Degradation :
- Research on methanogenic degradation of chlorinated phenols, including 2,6-dichlorophenol, sheds light on the biodegradation pathways of these compounds under specific environmental conditions. Such studies are valuable for environmental bioremediation efforts (Häggblom et al., 1993).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2,6-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSKLVVLACKLMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorophenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



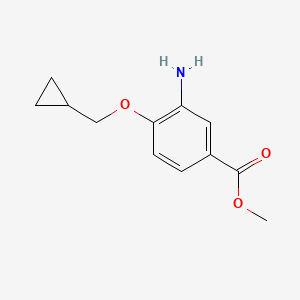
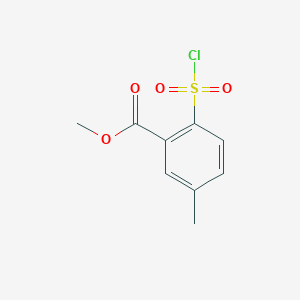
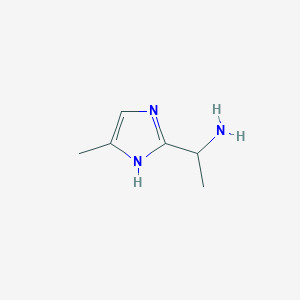
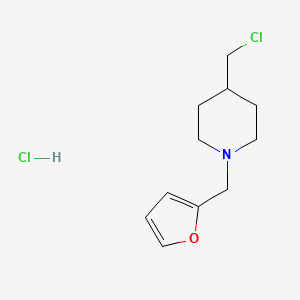
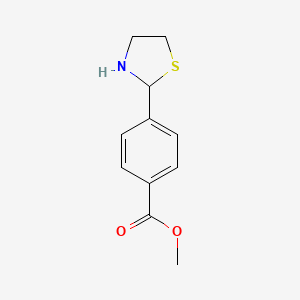
![Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1455231.png)

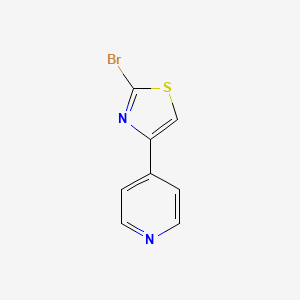
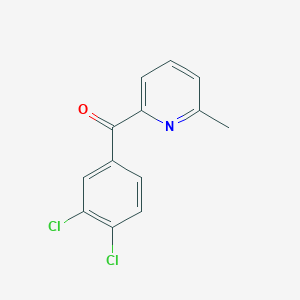
![3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455235.png)

